Dihydrocortisone acetate

Description

The exact mass of the compound Dihydrocortisone acetate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 22843. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Dihydrocortisone acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dihydrocortisone acetate including the price, delivery time, and more detailed information at info@benchchem.com.

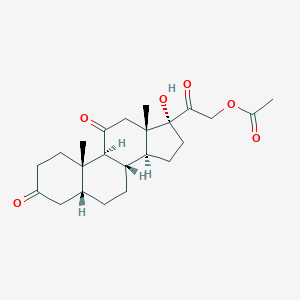

Structure

3D Structure

Properties

IUPAC Name |

[2-[(5R,8S,9S,10S,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-1,2,4,5,6,7,8,9,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32O6/c1-13(24)29-12-19(27)23(28)9-7-17-16-5-4-14-10-15(25)6-8-21(14,2)20(16)18(26)11-22(17,23)3/h14,16-17,20,28H,4-12H2,1-3H3/t14-,16+,17+,20-,21+,22+,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZCNJEFLSOQGST-LPEMZKRWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(=O)C1(CCC2C1(CC(=O)C3C2CCC4C3(CCC(=O)C4)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(CC(=O)[C@H]3[C@H]2CC[C@H]4[C@@]3(CCC(=O)C4)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401191381 | |

| Record name | Pregnane-3,11,20-trione, 21-(acetyloxy)-17-hydroxy-, (5β)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401191381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1499-59-8 | |

| Record name | Pregnane-3,11,20-trione, 21-(acetyloxy)-17-hydroxy-, (5β)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1499-59-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 22843 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001499598 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC22843 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22843 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pregnane-3,11,20-trione, 21-(acetyloxy)-17-hydroxy-, (5β)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401191381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 17-α,21-dihydroxy-5-β-pregnane-3,11,20-trione 21-acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.647 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIHYDROCORTISONE ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V3B5QZ569N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Dihydrocortisone acetate mechanism of action

An In-Depth Technical Guide on the Mechanism of Action of Dihydrocortisone Acetate and Related Glucocorticoids

Executive Summary

This technical guide provides a comprehensive analysis of the molecular mechanism of action of glucocorticoids, with a specific focus on hydrocortisone acetate and its metabolic context, including the related compound dihydrocortisone. As a synthetic ester of the endogenous hormone cortisol, hydrocortisone acetate functions as a potent anti-inflammatory and immunosuppressive agent.[1][2] Its therapeutic effects are mediated primarily through interaction with the glucocorticoid receptor (GR), a ligand-activated transcription factor that modulates the expression of a wide array of genes.[3] This document delves into the canonical genomic signaling pathway, the emerging non-genomic effects, the critical role of metabolic activation by 11β-hydroxysteroid dehydrogenases, and the state-of-the-art experimental methodologies used to characterize these processes. The guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of glucocorticoid pharmacology.

Introduction: A Clarification of Glucocorticoid Nomenclature and Function

In the field of steroid pharmacology, precise nomenclature is paramount. The topic "dihydrocortisone acetate" requires careful contextualization. The primary active glucocorticoid in humans is cortisol , which is known pharmaceutically as hydrocortisone .[4]

-

Hydrocortisone Acetate : This is the 21-acetate ester of hydrocortisone.[2] The addition of the acetate group enhances the molecule's stability and lipophilicity, which can modify its absorption and duration of action.[2][5] It is a prodrug that is rapidly hydrolyzed to the active hydrocortisone upon administration.

-

Cortisone Acetate : This is an inactive precursor that requires metabolic activation to become biologically effective.[6][7] The enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) converts cortisone to the active cortisol (hydrocortisone).[7][8]

-

Dihydrocortisone (DHE) : This is a downstream metabolite of cortisone, formed via reduction by enzymes such as 5β-reductase.[9] It is generally considered part of the clearance pathway for glucocorticoids.

Therefore, the core mechanism of action relevant to this topic is that of hydrocortisone , the active molecule derived from these related compounds. This guide will focus on the well-established pathways of hydrocortisone.

The Glucocorticoid Receptor: The Central Mediator of Action

The biological effects of hydrocortisone are almost entirely mediated by the glucocorticoid receptor (GR). The GR is a member of the nuclear receptor superfamily of transcription factors and is present in the cytoplasm of nearly all human cells.[10][11] In its inactive state, the GR resides in the cytoplasm as part of a large multiprotein complex that includes heat shock proteins (Hsp90, Hsp70) and immunophilins, which maintain the receptor in a conformation ready for ligand binding.[12]

The Canonical Genomic Pathway: A Transcriptional Symphony

The classical mechanism of glucocorticoid action is known as the genomic pathway, which involves the direct or indirect regulation of gene transcription. This process can be dissected into several discrete steps.

-

Passive Diffusion and Ligand Binding : Being lipophilic, hydrocortisone diffuses across the cell membrane and binds to the ligand-binding domain (LBD) of the GR in the cytoplasm.[10]

-

Receptor Activation and Translocation : Ligand binding induces a significant conformational change in the GR, causing the dissociation of the chaperone protein complex.[10] This unmasks a nuclear localization signal.

-

Nuclear Translocation : The activated ligand-receptor complex rapidly translocates into the cell nucleus.[1][2]

-

DNA Binding and Gene Regulation : Once in the nucleus, the GR complex binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) located in the promoter regions of target genes.[10]

The interaction with GREs leads to two primary outcomes:

-

Transactivation : The GR dimer binds to GREs and recruits coactivators, leading to the increased transcription of anti-inflammatory genes.[3] A key example is the upregulation of Annexin A1 (Lipocortin-1) , which inhibits phospholipase A2, thereby blocking the production of pro-inflammatory prostaglandins and leukotrienes.[1][10]

-

Transrepression : The GR can suppress inflammation by inhibiting the activity of other transcription factors, such as NF-κB and AP-1 , which are central to the expression of pro-inflammatory cytokines (e.g., IL-1, IL-2, TNF-α), chemokines, and adhesion molecules.[1][3] This tethering mechanism does not require direct DNA binding by the GR but rather protein-protein interactions that interfere with the pro-inflammatory transcriptional machinery.

Caption: Genomic signaling pathway of hydrocortisone.

Non-Genomic Mechanisms: Rapid, Transcription-Independent Effects

In addition to the slower, transcription-dependent genomic pathway, glucocorticoids can elicit rapid biological effects through non-genomic mechanisms.[13] These actions occur within seconds to minutes and are independent of gene transcription and protein synthesis.[13] The proposed mechanisms include:

-

Membrane-Bound GRs : A subpopulation of GRs may be associated with the cell membrane, capable of initiating rapid intracellular signaling cascades upon steroid binding.[12]

-

Physicochemical Interactions : The lipophilic nature of glucocorticoids allows them to intercalate into cellular membranes, potentially altering membrane fluidity and the function of embedded proteins.

-

Cytosolic Signaling : Activated cytosolic GR can interact directly with signaling proteins and kinases, modulating their activity in a transcription-independent manner.[14]

These rapid effects are thought to contribute to the immediate physiological responses observed after high-dose glucocorticoid administration.

Metabolic Regulation: The Critical Role of 11β-HSD Enzymes

The biological activity of glucocorticoids is tightly regulated at the pre-receptor level by the 11β-hydroxysteroid dehydrogenase (11β-HSD) enzyme system, which consists of two main isozymes.[9]

-

11β-HSD1 : This enzyme primarily functions as a reductase, converting inactive cortisone into active cortisol.[8][15] It is highly expressed in key metabolic tissues such as the liver, adipose tissue, and the central nervous system.[9] This tissue-specific activation allows for a localized amplification of the glucocorticoid signal.

-

11β-HSD2 : This enzyme acts exclusively as a dehydrogenase, inactivating cortisol by converting it back to cortisone.[9][16] It is prominently expressed in mineralocorticoid target tissues like the kidney, where it protects the non-selective mineralocorticoid receptor from being illicitly activated by cortisol.

This enzymatic system ensures that the intensity and duration of glucocorticoid action are appropriately controlled within different tissues.

Caption: Metabolic activation and inactivation of corticosteroids.

Quantifying Glucocorticoid Activity: Experimental Methodologies

A thorough understanding of the mechanism of action requires robust experimental validation. The following protocols are foundational for characterizing the interaction of a compound like hydrocortisone acetate with its target pathway.

Data Presentation: Comparative Potency of Glucocorticoids

The therapeutic utility of different glucocorticoids is often compared based on their relative anti-inflammatory potency and binding affinity.

| Steroid | Relative Receptor Affinity (Cortisol = 1) | Relative Anti-Inflammatory Potency (Cortisol = 1) | Equivalent Dose (mg)[17] |

| Hydrocortisone (Cortisol) | 1.0 | 1 | 20 |

| Cortisone | <0.1 (inactive precursor) | 0.8 | 25 |

| Prednisolone | ~2.5 | 4 | 5 |

| Dexamethasone | ~7.5 | 25-30 | 0.75 |

Note: Data are synthesized from multiple sources and represent approximate values.[5][17][18] Affinity and potency can vary depending on the assay system.

Experimental Protocol 1: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of a test compound (e.g., hydrocortisone) for the glucocorticoid receptor.

Causality: This assay quantifies the direct interaction between the compound and its receptor. By measuring how effectively the test compound displaces a known high-affinity radiolabeled ligand, we can calculate its binding affinity. A lower Kᵢ value indicates a higher affinity.

Methodology:

-

Preparation of Cytosol:

-

Homogenize a tissue source rich in GR (e.g., rat liver or cultured A549 cells) in a cold buffer solution.

-

Centrifuge the homogenate at high speed (e.g., 100,000 x g) to pellet cellular debris and organelles, retaining the supernatant (cytosol).

-

-

Incubation:

-

In a series of tubes, combine the cytosol preparation with a constant, low concentration of a high-affinity radiolabeled glucocorticoid (e.g., [³H]-dexamethasone).

-

Add increasing concentrations of the unlabeled test compound (hydrocortisone).

-

Include control tubes for total binding (radioligand only) and non-specific binding (radioligand plus a large excess of unlabeled dexamethasone).

-

-

Separation of Bound and Free Ligand:

-

Incubate the mixture to allow binding to reach equilibrium (e.g., 18-24 hours at 4°C).[19]

-

Separate receptor-bound radioligand from free radioligand. A common method is dextran-coated charcoal adsorption, where the charcoal binds free ligand, and is then pelleted by centrifugation.

-

-

Quantification:

-

Measure the radioactivity in the supernatant of each tube using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

-

Calculate the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding).

-

Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

-

Experimental Protocol 2: GRE-Driven Reporter Gene Assay

Objective: To measure the functional consequence of GR binding, specifically its ability to induce gene transcription.

Causality: This assay provides a direct measure of the compound's ability to act as a GR agonist and initiate the downstream genomic cascade. The amount of light produced by the luciferase reporter is directly proportional to the transcriptional activity of the GR.

Caption: Experimental workflow for a GR-mediated reporter gene assay.

Methodology:

-

Cell Culture and Transfection:

-

Culture a suitable mammalian cell line (e.g., U2OS or HEK293) that has low endogenous GR expression.

-

Co-transfect the cells with two plasmids:

-

An expression vector containing the full-length human GR gene.

-

A reporter plasmid containing a promoter with multiple GREs upstream of a reporter gene, such as firefly luciferase.[20]

-

-

-

Compound Treatment:

-

After allowing time for gene expression (e.g., 24 hours), treat the transfected cells with increasing concentrations of the test compound (hydrocortisone) or a vehicle control.

-

-

Incubation:

-

Incubate the cells for a sufficient period to allow for transcription and translation of the reporter gene (typically 18-24 hours).[20]

-

-

Cell Lysis and Assay:

-

Wash the cells and lyse them using a passive lysis buffer.

-

Transfer the cell lysate to a luminometer plate.

-

Add a luciferase assay reagent containing the substrate (luciferin).

-

-

Data Analysis:

-

Measure the light output (luminescence) for each sample.

-

Normalize the data (e.g., to total protein content or a co-transfected control reporter like Renilla luciferase).

-

Plot the normalized luminescence against the log concentration of the test compound to generate a dose-response curve.

-

Calculate the EC₅₀ (the concentration that produces 50% of the maximal response), which represents the compound's functional potency.[20]

-

Conclusion and Future Directions

The mechanism of action of hydrocortisone acetate is a multi-faceted process centered on the activation of the glucocorticoid receptor. This leads to profound changes in gene expression through both transactivation and transrepression, culminating in potent anti-inflammatory and immunosuppressive effects. The activity of hydrocortisone is further modulated by a sophisticated system of metabolic enzymes that control its local concentration in target tissues. Understanding these intricate pathways is crucial for the rational design of new glucocorticoid therapies with improved efficacy and reduced side effects. Future research will likely focus on developing selective GR modulators (SGRMs) that can separate the desirable transrepression effects from the transactivation effects often associated with adverse metabolic outcomes, leading to safer and more targeted treatments.

References

-

Patsnap Synapse. (2024-07-17). What is the mechanism of Hydrocortisone Acetate?[Link]

-

ResearchGate. (n.d.). (PDF) Metabolic Effects of Cortisone Acetate vs Hydrocortisone in Patients With Secondary Adrenal Insufficiency. [Link]

-

PubChem. (2026-01-17). Hydrocortisone Acetate. [Link]

-

Wikipedia. (n.d.). Hydrocortisone. [Link]

-

Filipsson, H., et al. (n.d.). Metabolic Effects of Cortisone Acetate vs Hydrocortisone in Patients With Secondary Adrenal Insufficiency. NIH National Center for Biotechnology Information. [Link]

-

Wikipedia. (n.d.). Hydrocortisone acetate. [Link]

-

Che, R., et al. (n.d.). Genomic and non-genomic effects of glucocorticoids: implications for breast cancer. NIH National Center for Biotechnology Information. [Link]

-

Oakley, R. H., & Cidlowski, J. A. (n.d.). The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease. NIH National Center for Biotechnology Information. [Link]

-

Seckl, J. R., & Walker, B. R. (n.d.). 11β-Hydroxysteroid Dehydrogenases: Intracellular Gate-Keepers of Tissue Glucocorticoid Action. NIH National Center for Biotechnology Information. [Link]

-

NIH National Center for Biotechnology Information. (2012-05-01). Receptor Binding Assays for HTS and Drug Discovery. [Link]

-

Cruz-Topete, D., & Cidlowski, J. A. (2015). Genomic and Non-Genomic Actions of Glucocorticoids on Adipose Tissue Lipid Metabolism. MDPI. [Link]

-

Chapman, K. E., et al. (2013). 11β-Hydroxysteroid Dehydrogenase Type 1: A Tissue-Specific Regulator of Glucocorticoid Response. Oxford Academic. [Link]

-

Ponec, M., et al. (1990). Glucocorticoids: binding affinity and lipophilicity. PubMed. [Link]

-

Vandewalle, J., et al. (2018). The Biologist's Guide to the Glucocorticoid Receptor's Structure. MDPI. [Link]

-

MDCalc. (n.d.). Steroid Conversion Calculator. [Link]

-

He, Y., et al. (2014). Research Resource: Modulators of Glucocorticoid Receptor Activity Identified by a New High-Throughput Screening Assay. Molecular Endocrinology. [Link]

-

ResearchGate. (n.d.). Genomic and non-genomic mechanisms of glucocorticoids. [Link]

-

D'Annunzio, V., et al. (2019). Glucocorticoid Receptor‐Binding and Transcriptome Signature in Cardiomyocytes. Journal of the American Heart Association. [Link]

-

Wikipedia. (n.d.). 11β-Hydroxysteroid dehydrogenase type 1. [Link]

-

Rhen, T., & Cidlowski, J. A. (2004). Post-transcriptional and Nongenomic Effects of Glucocorticoids. ATS Journals. [Link]

Sources

- 1. Hydrocortisone Acetate | C23H32O6 | CID 5744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Hydrocortisone Acetate: The Ultimate Pharmaceutical Guide | OCTAGONCHEM [octagonchem.com]

- 3. Genomic and non-genomic effects of glucocorticoids: implications for breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hydrocortisone - Wikipedia [en.wikipedia.org]

- 5. Glucocorticoids: binding affinity and lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Metabolic Effects of Cortisone Acetate vs Hydrocortisone in Patients With Secondary Adrenal Insufficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. 11β-Hydroxysteroid Dehydrogenases: Intracellular Gate-Keepers of Tissue Glucocorticoid Action - PMC [pmc.ncbi.nlm.nih.gov]

- 10. What is the mechanism of Hydrocortisone Acetate? [synapse.patsnap.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. atsjournals.org [atsjournals.org]

- 15. 11β-Hydroxysteroid dehydrogenase type 1 - Wikipedia [en.wikipedia.org]

- 16. medchemexpress.com [medchemexpress.com]

- 17. Steroid Conversion Calculator [mdcalc.com]

- 18. addisonsdisease.org.uk [addisonsdisease.org.uk]

- 19. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. academic.oup.com [academic.oup.com]

Navigating the Nuances of Corticosteroid Research: A Comprehensive Guide to Hydrocortisone Acetate for the Advanced Researcher

A Note on Terminology: Initial searches for "Dihydrocortisone acetate" did not yield substantial, distinct results in scientific literature. The predominant and well-established compound in this class is Hydrocortisone Acetate . It is possible that "dihydrocortisone" is being used informally to refer to a metabolite or a related structure, but it does not represent a primary active pharmaceutical ingredient for which a comprehensive guide could be developed. Therefore, to ensure scientific accuracy and provide the most value to the research community, this guide will focus on the extensively studied and utilized compound, Hydrocortisone Acetate . We will delve into its properties, applications, and the methodologies surrounding its research, which likely encompasses the original intent of your query.

This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to explore the causality behind experimental choices, ensuring a deep and applicable understanding of Hydrocortisone Acetate.

Part 1: SEO-Driven, Long-Tail Keywords for Hydrocortisone Acetate Research

To effectively guide content creation, the following long-tail keywords are categorized by specific researcher intents.

Foundational & Exploratory

-

Hydrocortisone acetate mechanism of action on glucocorticoid receptors

-

Physicochemical properties of micronized hydrocortisone acetate powder

-

Hydrocortisone acetate vs hydrocortisone base solubility in ethanol

-

In vivo conversion of cortisone acetate to hydrocortisone

-

Molecular structure and stability of hydrocortisone 21-acetate

-

Pharmacokinetics of oral vs topical hydrocortisone acetate formulations

-

Hydrocortisone acetate synthesis from 17α-hydroxyprogesterone

-

Transcriptional regulation by the hydrocortisone acetate-receptor complex

-

Early-phase research on hydrocortisone acetate in autoimmune models

-

Cellular uptake and intracellular trafficking of hydrocortisone acetate

Methodological & Application

-

HPLC-UV method for hydrocortisone acetate quantification in cream

-

LC-MS/MS for identifying hydrocortisone acetate metabolites in plasma

-

Developing a validated in vitro release test (IVRT) for topical hydrocortisone acetate

-

Forced degradation studies of hydrocortisone acetate under ICH guidelines

-

Protocol for assessing the anti-inflammatory potency of hydrocortisone acetate in vitro

-

Use of hydrocortisone acetate as a reference standard in impurity profiling

-

Formulation of hydrocortisone acetate for pediatric adrenal insufficiency

-

Intra-articular injection of hydrocortisone acetate for arthritis models

-

Assessing the efficacy of hydrocortisone acetate in a murine model of dermatitis

-

Simultaneous estimation of hydrocortisone acetate and fusidic acid in a combination formulation

Troubleshooting & Optimization

-

Optimizing mobile phase for hydrocortisone acetate and its impurities in RP-HPLC

-

Troubleshooting phase separation in hydrocortisone acetate topical formulations

-

Managing the low aqueous solubility of hydrocortisone acetate in formulation development

-

Minimizing degradation of hydrocortisone acetate during manufacturing and storage

-

Addressing matrix effects in the mass spectrometric analysis of hydrocortisone acetate

-

Improving the bioavailability of orally administered hydrocortisone acetate

-

Overcoming poor peak shape in the chromatography of corticosteroids

-

Strategies to prevent skin thinning with long-term topical hydrocortisone acetate use

-

Adjusting hydrocortisone acetate dosage in the presence of CYP3A4 inhibitors

-

Enhancing the stability of hydrocortisone acetate in ophthalmic solutions

Validation & Comparative

-

Comparative bioavailability of hydrocortisone acetate and hydrocortisone hemisuccinate

-

In vivo metabolic profile comparison of cortisone acetate and hydrocortisone acetate[1][2]

-

Validation of an analytical method for hydrocortisone acetate according to USP/EP

-

Cross-validation of HPLC and UPLC methods for hydrocortisone acetate assay

-

Comparative efficacy of hydrocortisone acetate and dexamethasone in suppressing inflammation

-

Head-to-head study of different hydrocortisone acetate topical delivery systems

-

Assessing the bioequivalence of generic and innovator hydrocortisone acetate creams

-

Inter-laboratory validation of a quantitative analysis method for hydrocortisone acetate

-

Comparing the immunosuppressive effects of hydrocortisone acetate and prednisolone

-

Statistical analysis of dose-response curves for hydrocortisone acetate in cell-based assays

Part 2: An In-Depth Technical Guide to Hydrocortisone Acetate

Section 1: Foundational Understanding of Hydrocortisone Acetate

Hydrocortisone acetate is the synthetic acetate ester of hydrocortisone, a glucocorticoid.[3][4] The addition of the acetate group at the C21 position enhances the molecule's stability and lipophilicity, which in turn prolongs its duration of action and improves its absorption through the skin and other tissues compared to the parent hydrocortisone molecule.[5]

The therapeutic effects of hydrocortisone acetate are primarily mediated through its interaction with the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily.[6]

-

Cellular Entry and Receptor Binding: Being lipophilic, hydrocortisone acetate readily diffuses across the cell membrane. In the cytoplasm, it binds to the GR, which is part of a multiprotein complex.[4][6]

-

Conformational Change and Nuclear Translocation: This binding induces a conformational change in the GR, causing the dissociation of associated proteins and exposing a nuclear localization signal. The activated hydrocortisone acetate-GR complex then translocates into the nucleus.[4][7]

-

Modulation of Gene Transcription: Within the nucleus, the complex binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes.[6] This can either upregulate or downregulate gene transcription.

-

Anti-inflammatory Effects: A key action is the increased transcription of genes for anti-inflammatory proteins like lipocortin-1 (annexin A1).[4][6] Lipocortin-1 inhibits phospholipase A2, an enzyme crucial for the release of arachidonic acid from cell membranes.[4][7] This blockade prevents the synthesis of pro-inflammatory mediators such as prostaglandins and leukotrienes.[4][7]

-

Immunosuppressive Effects: The complex also suppresses the expression of pro-inflammatory genes, including those for cytokines (e.g., interleukins, TNF-α) and chemokines, by interfering with transcription factors like NF-κB and AP-1.[6]

-

Caption: Intracellular signaling pathway of Hydrocortisone Acetate.

A thorough understanding of the physicochemical properties of hydrocortisone acetate is critical for formulation development and analytical method design.

| Property | Value | Significance for Researchers |

| Molecular Formula | C₂₃H₃₂O₆ | Essential for calculating molarity and mass spectrometry. |

| Molecular Weight | 404.5 g/mol | Crucial for preparing standard solutions and interpreting analytical data.[4] |

| Melting Point | ~223 °C (decomposes) | Important for thermal analysis (e.g., DSC) and assessing API stability.[8] |

| Solubility | Practically insoluble in water; slightly soluble in ethanol and chloroform.[8] | A major challenge in formulating aqueous solutions; favors lipid-based vehicles. |

| Appearance | White to off-white crystalline powder.[8] | A basic quality control parameter for raw material inspection. |

| Stability | Stable, but may be sensitive to light and moisture.[8] | Requires controlled storage conditions and potentially protective packaging. |

Section 2: Methodologies and Applications in Research

A robust and validated HPLC method is fundamental for the quality control of hydrocortisone acetate in both raw material and finished product.

Objective: To develop a precise, accurate, and reproducible RP-HPLC method for the simultaneous quantification of hydrocortisone acetate and a potential co-formulated active, such as fusidic acid, in a cream formulation.[9]

Step-by-Step Protocol:

-

Chromatographic System:

-

Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[9]

-

Mobile Phase: Isocratic mixture of Acetonitrile and 0.05% Trifluoroacetic Acid (TFA) in water (60:40 v/v).[9] The acetonitrile provides the necessary hydrophobicity to elute the analyte, while TFA helps in achieving sharp peak shapes by acting as an ion-pairing agent.

-

Flow Rate: 2 mL/min.[9]

-

Detection: UV detector set at 225 nm.[9]

-

Injection Volume: 20 µL.[9]

-

-

Standard Preparation:

-

Prepare a stock solution of hydrocortisone acetate reference standard in the mobile phase (or a suitable diluent like methanol) at a concentration of approximately 100 µg/mL.

-

Generate a calibration curve by preparing serial dilutions ranging from 80% to 120% of the expected sample concentration.[9]

-

-

Sample Preparation (Cream Formulation):

-

Accurately weigh an amount of cream equivalent to 1 mg of hydrocortisone acetate into a volumetric flask.

-

Add a suitable solvent (e.g., methanol) to dissolve the active ingredient and facilitate its extraction from the cream base.

-

Use sonication or vigorous shaking to ensure complete extraction.

-

Dilute to the final volume with the mobile phase.

-

Filter the solution through a 0.45 µm syringe filter to remove excipients before injection. This is a critical step to prevent column clogging and ensure the longevity of the analytical column.

-

-

Method Validation (as per ICH Guidelines):

-

Specificity: Analyze a placebo formulation to ensure no interference from excipients at the retention time of hydrocortisone acetate.

-

Linearity: Analyze the calibration standards and perform a linear regression analysis (R² should be >0.999).

-

Accuracy: Perform recovery studies by spiking the placebo with known concentrations of the active ingredient. Mean recoveries should be within 98-102%.

-

Precision (Repeatability and Intermediate Precision): Analyze multiple preparations of the same sample on the same day and on different days to assess the RSD% (should be <2%).

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine these based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.[9]

-

Caption: Workflow for quantitative analysis of Hydrocortisone Acetate by HPLC.

IVRT is a crucial tool for assessing the performance of semi-solid dosage forms and is often required for regulatory submissions.

Objective: To compare the release profile of a newly developed hydrocortisone acetate cream against a reference product using Franz diffusion cells.[10]

Step-by-Step Protocol:

-

Apparatus: Vertical Franz diffusion cells.[10]

-

Membrane: A synthetic membrane like Strat-M® is often used as it mimics human skin.[10] This avoids the variability associated with excised human or animal skin.

-

Receptor Medium: A phosphate buffer with a surfactant (e.g., polysorbate 80) to ensure sink conditions, especially for poorly water-soluble drugs like hydrocortisone acetate. The medium should be deaerated to prevent bubble formation on the membrane surface.

-

Procedure:

-

Mount the membrane on the Franz cell, ensuring no air bubbles are trapped between the membrane and the receptor medium.

-

Maintain the receptor medium at 32 ± 1 °C to simulate skin surface temperature.

-

Apply a finite dose of the hydrocortisone acetate cream uniformly onto the membrane surface in the donor compartment.

-

At predetermined time points (e.g., 1, 2, 4, 6, 8 hours), withdraw an aliquot from the receptor compartment for analysis and replace it with an equal volume of fresh, pre-warmed receptor medium.

-

Analyze the withdrawn samples for hydrocortisone acetate concentration using a validated HPLC method.

-

-

Data Analysis: Plot the cumulative amount of hydrocortisone acetate released per unit area against the square root of time. The slope of the linear portion of this plot gives the release rate.

Section 3: Troubleshooting and Optimization

A common challenge in semi-solid formulations is maintaining physical stability (e.g., preventing phase separation).

-

Problem: Phase separation observed in a hydrocortisone acetate cream during stability testing.[10]

-

Causality: This is often due to an inappropriate pH, an imbalanced emulsifying system, or interactions between excipients. For corticosteroids, pH is critical; extreme pH values can lead to both physical instability and chemical degradation.[10]

-

Optimization Strategy:

-

pH Adjustment: Adjust the formulation pH to an optimal range, typically between 3.5 and 4.5, which can enhance the stability of both the active ingredient and the preservative system.[10]

-

Emulsifier Optimization: Re-evaluate the hydrophilic-lipophilic balance (HLB) of the emulsifying system. A combination of high and low HLB surfactants often provides better stability than a single agent.

-

Viscosity Modification: Incorporate a viscosity-enhancing agent (e.g., carbomer, xanthan gum) to increase the viscosity of the external phase, which can slow down the coalescence of dispersed droplets.

-

Hydrocortisone acetate is susceptible to degradation, particularly through oxidation and hydrolysis.

-

Problem: Identification of unknown peaks during stability studies of a hydrocortisone acetate solution.

-

Causality: Corticosteroids can undergo degradation, forming products like 21-dehydrohydrocortisone or 17-ketosteroids.[11] Degradation can be accelerated by exposure to light, oxygen, and non-optimal pH.

-

Optimization and Identification Strategy:

-

Forced Degradation Studies: Intentionally stress the drug product under harsh conditions (acid, base, oxidation, heat, light) to generate degradation products.[12] This helps in understanding the degradation pathways.

-

Impurity Identification: Use LC-MS/MS to analyze the stressed samples. The mass spectrometer provides mass-to-charge ratio data that can be used to elucidate the structures of the degradation products.[11]

-

Formulation and Packaging Optimization:

-

Incorporate an antioxidant (e.g., butylated hydroxytoluene) if oxidative degradation is identified.

-

Use a chelating agent (e.g., EDTA) to sequester metal ions that can catalyze degradation.

-

Package the product in light-resistant containers.

-

-

Section 4: Validation and Comparative Studies

A key consideration in glucocorticoid therapy is the metabolic activation and bioavailability of different steroid precursors.

-

Scientific Rationale: Hydrocortisone is the biologically active form. Cortisone acetate, on the other hand, is a prodrug that must be converted to hydrocortisone (cortisol) in the liver by the enzyme 11-β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) to become active.[2] This conversion step can lead to different pharmacokinetic and metabolic profiles.

-

Comparative Findings:

-

Metabolic Effects: Studies have shown that switching from cortisone acetate to a supposedly equivalent dose of hydrocortisone can lead to a worsened metabolic profile, including increases in body weight and waist circumference.[1][2] This suggests that the traditionally used dose conversion ratio (e.g., 25 mg of cortisone acetate to 20 mg of hydrocortisone) may not be metabolically equivalent, with hydrocortisone potentially having a more potent effect in vivo.[2][13]

-

Route of Administration: The route of administration can significantly impact the efficacy of these compounds. For instance, intramuscular injection of cortisone acetate was found to be ineffective at raising plasma cortisol levels, whereas oral administration was effective.[14] This highlights the importance of the first-pass metabolism in the liver for the activation of cortisone acetate.

-

This comparative understanding is crucial for researchers designing preclinical or clinical studies, as the choice of glucocorticoid and its route of administration can have significant impacts on the outcomes.

References

-

Metabolic Effects of Cortisone Acetate vs Hydrocortisone in Patients With Secondary Adrenal Insufficiency. (2020). Journal of the Endocrine Society. [Link]

-

Metabolic Effects of Cortisone Acetate vs Hydrocortisone in Patients With Secondary Adrenal Insufficiency. (n.d.). ResearchGate. [Link]

-

In Vitro Profile of Hydrocortisone Release from Three-Dimensionally Printed Paediatric Mini-Tablets. (2024). National Institutes of Health (NIH). [Link]

-

Hydrocortisone Acetate. (n.d.). PubChem. [Link]

-

Analytical method development and determination of hydrocortisone acetate and fusidic acid simultaneously in cream formulation, by reversed-phase HPLC. (2020). PubMed. [Link]

-

What is the mechanism of Hydrocortisone Acetate?. (2024). Patsnap Synapse. [Link]

-

Hydrocortisone acetate. (n.d.). Wikipedia. [Link]

-

What is Hydrocortisone Acetate used for?. (2024). Patsnap Synapse. [Link]

-

Innovative Hydrocortisone Acetate and Pramoxine Hydrochloride Topical Cream Formulations for Anorectal Conditions: Enhanced In Vitro Release Profile. (n.d.). MDPI. [Link]

-

Studies on the Stability of Corticosteroids: Degradation of Clobetasol Propionate, Desonide and Hydrocortisone in Topical Formulations by HPLC and UPLC-MS/MS. (2020). SciRP.org. [Link]

-

Comparison of absorption of cortisone acetate and hydrocortisone hemisuccinate. (1978). PubMed. [Link]

-

Metabolic Effects of Cortisone Acetate vs Hydrocortisone in Patients With Secondary Adrenal Insufficiency. (2020). Oxford Academic. [Link]

-

Hydrocortisone. (n.d.). Wikipedia. [Link]

- Preparation method of hydrocortisone acetate. (n.d.).

-

Hydrocortisone acetate stability in 1% cream formulations. (2025). ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Metabolic Effects of Cortisone Acetate vs Hydrocortisone in Patients With Secondary Adrenal Insufficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hydrocortisone Acetate: Chemical Properties, Applications, and Storage in Modern Pharmaceuticals_Chemicalbook [chemicalbook.com]

- 4. Hydrocortisone Acetate | C23H32O6 | CID 5744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Hydrocortisone acetate - Wikipedia [en.wikipedia.org]

- 6. What is the mechanism of Hydrocortisone Acetate? [synapse.patsnap.com]

- 7. Hydrocortisone Acetate | corticosteroid | CAS# 50-03-3 | InvivoChem [invivochem.com]

- 8. Hydrocortisone acetate CAS#: 50-03-3 [m.chemicalbook.com]

- 9. Analytical method development and determination of hydrocortisone acetate and fusidic acid simultaneously in cream formulation, by reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Studies on the Stability of Corticosteroids: Degradation of Clobetasol Propionate, Desonide and Hydrocortisone in Topical Formulations by HPLC and UPLC-MS/MS [scirp.org]

- 12. researchgate.net [researchgate.net]

- 13. academic.oup.com [academic.oup.com]

- 14. Comparison of absorption of cortisone acetate and hydrocortisone hemisuccinate - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis and Purification of Dihydrocortisone Acetate

This guide provides a comprehensive technical overview for the chemical synthesis and subsequent purification of dihydrocortisone acetate. Designed for researchers, chemists, and drug development professionals, this document moves beyond simple procedural lists to offer insights into the causality behind experimental choices, ensuring a robust and reproducible methodology.

Strategic Overview: Synthesis Rationale and Pathway Selection

Dihydrocortisone acetate, also known as cortisone acetate with a saturated A-ring, is a corticosteroid derivative. Its synthesis requires a strategic reduction of the α,β-unsaturated ketone system present in the A-ring of a suitable precursor. The most direct and industrially relevant precursor is cortisone acetate, which is readily available.

The core of the synthesis lies in the selective catalytic hydrogenation of the C4-C5 double bond of cortisone acetate. This transformation must be conducted under conditions that preserve the other functional groups, particularly the acetate ester at C21 and the ketone at C20.

The overall workflow can be visualized as a three-stage process: synthesis, primary purification, and final polishing/analysis.

Caption: High-level workflow for dihydrocortisone acetate production.

Synthesis of Dihydrocortisone Acetate via Catalytic Hydrogenation

The chosen synthetic route is the catalytic hydrogenation of cortisone acetate. This method is favored for its efficiency and stereochemical control, typically yielding the desired 5β-pregnane (dihydro) isomer due to hydrogen delivery from the less hindered α-face of the steroid nucleus.

Reaction Mechanism and Key Parameters

The reaction involves the addition of hydrogen across the Δ⁴ double bond, catalyzed by a noble metal catalyst, typically palladium on a carbon support (Pd/C).

Caption: Synthesis of dihydrocortisone acetate from cortisone acetate.

The choice of solvent and catalyst is critical. A polar solvent like ethanol or ethyl acetate is typically used to dissolve the steroid. The catalyst loading and hydrogen pressure are optimized to ensure complete conversion while minimizing side reactions, such as over-reduction of the C3, C11, or C20 ketones.[1][2]

| Parameter | Recommended Setting | Rationale |

| Substrate | Cortisone Acetate | Readily available precursor with the correct core structure. |

| Catalyst | 5-10% Palladium on Carbon (Pd/C) | Highly efficient for alkene hydrogenation; provides good selectivity.[1] |

| Solvent | Ethanol or Ethyl Acetate | Good solubility for the steroid and compatible with hydrogenation. |

| Hydrogen Pressure | 1-4 atm (15-60 psi) | Sufficient to drive the reaction without requiring high-pressure equipment. |

| Temperature | 20-40 °C | Mild conditions prevent degradation and side reactions. |

| Reaction Monitoring | Thin Layer Chromatography (TLC) | Allows for tracking the disappearance of starting material. |

Detailed Experimental Protocol: Synthesis

Materials:

-

Cortisone Acetate (10.0 g)

-

10% Palladium on Carbon (Pd/C), 50% wet (approx. 1.0 g)

-

Ethanol (250 mL)

-

Hydrogen gas supply

-

Parr hydrogenation apparatus or similar

-

Celite™ or other filter aid

Procedure:

-

Vessel Preparation: Ensure the hydrogenation vessel is clean, dry, and purged with an inert gas (e.g., nitrogen or argon).

-

Charging the Reactor: To the vessel, add cortisone acetate (10.0 g) and ethanol (250 mL). Stir until the steroid is fully dissolved.

-

Catalyst Addition: Carefully add the wet 10% Pd/C catalyst (1.0 g) to the solution under a nitrogen blanket to prevent ignition of the dry catalyst in air.

-

Hydrogenation: Seal the vessel. Purge the headspace with hydrogen gas three times. Pressurize the vessel to the desired pressure (e.g., 50 psi) with hydrogen.

-

Reaction: Begin vigorous stirring to ensure good mixing of the three phases (solid catalyst, liquid solution, gas). Maintain the temperature at approximately 25 °C.

-

Monitoring: Monitor the reaction progress by observing hydrogen uptake. After uptake ceases (typically 4-8 hours), confirm completion by TLC analysis. A sample can be withdrawn, filtered to remove the catalyst, and spotted against the starting material.

-

Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite™ to remove the palladium catalyst. Wash the filter pad with additional ethanol (2 x 25 mL) to ensure complete recovery of the product.

-

Isolation of Crude Product: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator. The resulting white solid is the crude dihydrocortisone acetate.

Purification of Dihydrocortisone Acetate

The crude product will contain the desired dihydrocortisone acetate along with minor impurities, such as unreacted starting material or over-reduced byproducts. A multi-step purification process is essential to achieve high purity suitable for pharmaceutical applications.[3]

Caption: Stepwise purification workflow for dihydrocortisone acetate.

Primary Purification: Recrystallization

Recrystallization is a powerful technique for removing bulk impurities. The choice of solvent is paramount; it should dissolve the compound well at high temperatures but poorly at low temperatures. For steroids like dihydrocortisone acetate, acetone or an ethanol/water mixture is often effective. A patented method for producing microcrystalline hydrocortisone acetate involves precipitation from a dimethylformamide/water system, which could be adapted.[4]

Protocol: Recrystallization from Acetone

-

Transfer the crude solid to an Erlenmeyer flask.

-

Add a minimal amount of hot acetone to completely dissolve the solid.

-

Allow the solution to cool slowly to room temperature. Crystal formation should begin.

-

Further cool the flask in an ice bath for at least one hour to maximize crystal yield.

-

Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold acetone.

-

Dry the crystals under vacuum to yield the primary-purified product.

Secondary Purification: Column Chromatography

For achieving the highest purity (>99%), column chromatography is the method of choice. It separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and solubility in a mobile phase.[5][6]

Protocol: Silica Gel Column Chromatography

-

Column Packing: Prepare a glass column with silica gel slurried in a non-polar solvent (e.g., hexane).

-

Sample Loading: Dissolve the crystallized product in a minimum volume of the mobile phase (or a slightly stronger solvent like dichloromethane) and adsorb it onto a small amount of silica gel. After drying, carefully load this onto the top of the column bed.

-

Elution: Begin eluting the column with a solvent system of low polarity (e.g., 70:30 hexane:ethyl acetate). Gradually increase the polarity of the mobile phase (e.g., to 50:50 hexane:ethyl acetate). This gradient elution will separate the less polar impurities from the more polar dihydrocortisone acetate.

-

Fraction Collection: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.

-

Isolation: Combine the pure fractions and evaporate the solvent to obtain the final, high-purity dihydrocortisone acetate.

Quality Control and Purity Assessment

The identity and purity of the final product must be rigorously confirmed using standard analytical techniques.

| Analytical Method | Parameter Measured | Expected Result |

| High-Performance Liquid Chromatography (HPLC) | Purity (%) and Impurity Profile | Purity > 99.0%. Retention time consistent with a reference standard.[7][8] |

| Melting Point (MP) | Melting Temperature Range | A sharp melting point range consistent with literature values. |

| Infrared (IR) Spectroscopy | Functional Groups | Characteristic peaks for O-H, C=O (ketones, ester), and C-O bonds. Absence of C=C peak from the starting material. |

| Thin-Layer Chromatography (TLC) | Purity and Rf value | A single spot with an Rf value distinct from cortisone acetate.[9] |

Typical HPLC Conditions: [7]

-

Column: C18 reversed-phase (e.g., 150 x 4.6 mm, 5 µm)

-

Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40)

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 225 nm

-

Temperature: 30 °C

Final Considerations: Stability and Storage

Dihydrocortisone acetate, like other corticosteroids, should be handled with appropriate personal protective equipment. The final product is a white crystalline powder. It is generally stable but should be stored in well-sealed containers, protected from light and moisture, at controlled room temperature (15-30°C) to prevent degradation.[10][11][12]

References

- Preparation method of hydrocortisone acetate or analogue thereof. Google Patents.

-

Hydrocortisone Acetate | C23H32O6 | CID 5744. PubChem, National Center for Biotechnology Information. Available at: [Link]

-

Crystal structure of hydrocortisone acetate, C23H32O6. Powder Diffraction, Cambridge Core. Available at: [Link]

- Preparation method of hydrocortisone acetate. Google Patents.

-

Δ1-Dehydrogenation and C20 Reduction of Cortisone and Hydrocortisone Catalyzed by Rhodococcus Strains. Molecules, PMC, NIH. Available at: [Link]

-

Hydrocortisone Acetate. Japanese Pharmacopoeia. Available at: [Link]

-

Hydrocortisone Acetate-impurities. Pharmaffiliates. Available at: [Link]

-

11-Oxygenated Steroids. XVI. The Preparation of Hydrocortisone from Cortisone Acetate. Journal of the American Chemical Society. Available at: [Link]

-

Process for preparing hydrocortisone acetate. Eureka | Patsnap. Available at: [Link]

-

Synthesis of prednisone starting from dihydrocortisone acetate. ResearchGate. Available at: [Link]

-

Advances in steroid purification for novel techniques in carbon isotope ratio mass spectrometry of doping control. Journal of Analytical Atomic Spectrometry, RSC Publishing. Available at: [Link]

-

IDENTIFICATION OF HYDROCORTISONE ACETATE, DEXAMETHASONE, BETAMETHASONE, BETAMETHASONE 17-VALERATE AND TRIAMCINOLONE ACETONIDE IN COSMETIC PRODUCTS. ASEAN Cosmetics Association. Available at: [Link]

-

Dihydrocortisone acetate | C23H32O6 | CID 229293. PubChem, National Center for Biotechnology Information. Available at: [Link]

-

Crystallization of Hydrocortisone Acetate: Influence of Polymers. Crystal Growth & Design, PubMed. Available at: [Link]

-

Substituent effects in the catalytic hydrogenation of steroidal Δ⁴- and Δ⁵-3-ketals. Canadian Journal of Chemistry, Canadian Science Publishing. Available at: [Link]

-

Chromatographic procedures for the isolation of plant steroids. Journal of Chromatography B, PubMed. Available at: [Link]

-

Chemical Properties of Hydrocortisone Acetate (CAS 50-03-3). Cheméo. Available at: [Link]

-

Chemical Stability of Hydrocortisone in Topical Preparation in Proprietary VersaPro TM Cream Base. ResearchGate. Available at: [Link]

- Process of preparing crystalline hydrocortisone acetate. Google Patents.

-

Analytical method development and determination of hydrocortisone acetate and fusidic acid simultaneously in cream formulation, by reversed-phase HPLC. Acta Chromatographica, PubMed. Available at: [Link]

-

Hydrocortisone Impurities. SynZeal. Available at: [Link]

-

General Methods for the Extraction, Purification, and Measurement of Steroids by Chromatography and Mass Spectrometry. ResearchGate. Available at: [Link]

-

Validation of a New RP-HPLC Method for Determination of Hydrocortisone Acetate Complexed with HPβCD in a Oral Liquid Pharmaceutical Preparation. MedCrave Online. Available at: [Link]

-

Stability of Hydrocortisone Preservative-Free Oral Solutions. International Journal of Pharmaceutical Compounding, PMC, NIH. Available at: [Link]

-

Hydrocortisone Acetate EP Impurity A. Veeprho. Available at: [Link]

-

Degradation of Corticosteroids. III.1,2 Catalytic Hydrogenation of Cortisol. The Journal of Organic Chemistry, American Chemical Society. Available at: [Link]

-

Optimization and Validation of an RP-HPLC Method for Analysis of Hydrocortisone Acetate and Lidocaine in Suppositories. ResearchGate. Available at: [Link]

-

Steroid - Isolation, Extraction, Purification. Britannica. Available at: [Link]

-

THE STABILITY OF HYDROCORTISONE-21-ACETATE IN AQUEOUS SOLUTION. Journal of Pharmacy and Pharmacology. Available at: [Link]

-

Chromatographic Separation of Steroid Hormones for Use in Radioimmunoassay. Analytical Letters. Available at: [Link]

-

Hydrocortisone acetate stability in 1% cream formulations. ResearchGate. Available at: [Link]

Sources

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Steroid - Isolation, Extraction, Purification | Britannica [britannica.com]

- 4. US2805232A - Process of preparing crystalline hydrocortisone acetate - Google Patents [patents.google.com]

- 5. Advances in steroid purification for novel techniques in carbon isotope ratio mass spectrometry of doping control - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00751H [pubs.rsc.org]

- 6. Chromatographic procedures for the isolation of plant steroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Analytical method development and determination of hydrocortisone acetate and fusidic acid simultaneously in cream formulation, by reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Validation of a New RP-HPLC Method for Determination of Hydrocortisone Acetate Complexed with HPβCD in a Oral Liquid Pharmaceutical Preparation - MedCrave online [medcraveonline.com]

- 9. aseancosmetics.org [aseancosmetics.org]

- 10. Hydrocortisone Acetate: Chemical Properties, Applications, and Storage in Modern Pharmaceuticals_Chemicalbook [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Physicochemical Properties of Hydrocortisone Acetate

Introduction

Hydrocortisone acetate, a synthetic corticosteroid, is the acetate ester of hydrocortisone. It functions as a glucocorticoid with potent anti-inflammatory and immunosuppressive properties.[1] Its therapeutic efficacy is intrinsically linked to its physicochemical characteristics, which govern its solubility, stability, and bioavailability.[2] This technical guide provides a comprehensive overview of the core physicochemical properties of hydrocortisone acetate, offering researchers, scientists, and drug development professionals a detailed understanding of its behavior. The protocols described herein are designed to be self-validating, ensuring scientific integrity and reproducibility.

General Properties

A foundational understanding of the basic physical and chemical attributes of a compound is paramount in pharmaceutical development. These properties provide the initial framework for formulation design and analytical method development.

| Property | Value | Source(s) |

| Chemical Name | [2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | [1] |

| Molecular Formula | C₂₃H₃₂O₆ | [2] |

| Molecular Weight | 404.5 g/mol | [1] |

| Appearance | White or almost white crystalline powder | [2][3] |

| CAS Number | 50-03-3 | [4] |

Solubility

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its dissolution rate and, consequently, its bioavailability. Hydrocortisone acetate exhibits a range of solubilities in different solvents, a factor that must be carefully considered during formulation development.

Data Summary:

| Solvent | Solubility Description | Approximate Solubility | Source(s) |

| Water | Practically insoluble | < 0.1 mg/mL | [2][3][5] |

| Ethanol (anhydrous) | Slightly soluble | 1 in 230 (approx. 4.3 mg/mL) | [2][6] |

| Chloroform | Slightly soluble | 1 in 150 (approx. 6.7 mg/mL) | [2] |

| Methanol | Slightly soluble | - | [3][5] |

| 1,4-Dioxane | Sparingly soluble | - | [3][5] |

| Diethyl ether | Very slightly soluble | - | [3][5] |

| DMSO | Soluble | ≥ 38 mg/mL | [7] |

| Acetonitrile | - | - | [8] |

Experimental Protocol: Equilibrium Solubility Determination

This protocol outlines the shake-flask method, a standard approach for determining the equilibrium solubility of a compound.

Causality: The shake-flask method ensures that the solvent becomes saturated with the solute, providing a reliable measure of its intrinsic solubility at a given temperature.

-

Preparation: Accurately weigh an excess amount of hydrocortisone acetate into several vials.

-

Solvent Addition: Add a precise volume of the desired solvent to each vial.

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to permit the undissolved solid to settle.

-

Sampling and Filtration: Carefully withdraw a sample from the supernatant using a syringe fitted with a chemically inert filter (e.g., 0.45 µm PTFE) to remove any undissolved particles.

-

Dilution and Analysis: Dilute the filtered solution with a suitable solvent and analyze the concentration of hydrocortisone acetate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[9]

-

Calculation: The solubility is calculated from the concentration of the saturated solution.

Caption: Workflow for equilibrium solubility determination.

Melting Point

The melting point is a fundamental physical property that provides an indication of a compound's purity. For crystalline solids, a sharp melting point range is characteristic of a pure substance.

Data Summary:

| Parameter | Value | Source(s) |

| Melting Point | Approximately 220 °C (with decomposition) | [3][6] |

| Melting Range | 216-222 °C | [2] |

Experimental Protocol: Capillary Melting Point Determination

This protocol follows the guidelines of the United States Pharmacopeia (USP) for melting point determination.

Causality: This method relies on the visual observation of the phase transition from solid to liquid as a function of temperature. The rate of heating is controlled to ensure an accurate determination of the melting range.

-

Sample Preparation: Finely powder the dry hydrocortisone acetate.

-

Capillary Loading: Pack the powdered sample into a capillary melting point tube to a height of 2-4 mm.

-

Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.

-

Heating: Heat the apparatus at a controlled rate. Initially, a faster rate can be used to approach the expected melting point. Within 10 °C of the expected melting point, reduce the heating rate to 1-2 °C per minute.

-

Observation: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last solid particle melts (the end of the melting range).

Specific Rotation

Specific rotation is a characteristic property of chiral molecules and is a measure of their ability to rotate the plane of polarized light. It is a critical parameter for confirming the stereochemical identity and purity of enantiomeric substances.

Data Summary:

| Parameter | Value | Source(s) |

| Specific Rotation | +158° to +165° (in dioxane) | [5][9] |

Experimental Protocol: Measurement of Specific Rotation

This protocol is based on standard polarimetric techniques.[10]

Causality: The magnitude and direction of the rotation of plane-polarized light are dependent on the concentration of the chiral substance, the path length of the light through the sample, the wavelength of the light, and the temperature. By standardizing these conditions, a specific rotation value can be determined.

-

Solution Preparation: Accurately weigh a specified amount of hydrocortisone acetate (e.g., 0.05 g) and dissolve it in a precise volume of a suitable solvent (e.g., 10 mL of dioxane).[5][9]

-

Instrument Calibration: Calibrate the polarimeter using a blank solvent.

-

Sample Measurement: Fill the polarimeter tube with the sample solution, ensuring no air bubbles are present. Measure the optical rotation at a specified wavelength (typically the sodium D-line at 589.3 nm) and temperature (e.g., 20 °C).[10]

-

Calculation: Calculate the specific rotation using the following formula: [ [α]_D^T = \frac{100 \times a}{l \times c} ] where:

- is the specific rotation at temperature T and the sodium D-line.

- is the observed rotation in degrees.

- is the path length of the polarimeter tube in decimeters.

- is the concentration of the solution in g/100 mL.

Spectroscopic Properties

Spectroscopic techniques are indispensable for the structural elucidation and identification of pharmaceutical compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is commonly used for quantitative analysis.

Data Summary:

| Parameter | Value | Source(s) |

| λmax (in ethanol/methanol) | 241.5 - 242 nm | [2][7][11] |

Experimental Protocol: UV-Vis Spectrum Acquisition

-

Solution Preparation: Prepare a dilute solution of hydrocortisone acetate in a suitable UV-transparent solvent (e.g., methanol or ethanol) of a known concentration.[11]

-

Instrument Setup: Use a calibrated UV-Vis spectrophotometer.

-

Blank Measurement: Record the spectrum of the solvent to be used as a blank.

-

Sample Measurement: Record the UV-Vis spectrum of the hydrocortisone acetate solution over a suitable wavelength range (e.g., 200-400 nm).

-

Data Analysis: Determine the wavelength of maximum absorbance (λmax).

Caption: Workflow for UV-Vis spectrum acquisition.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: KBr Pellet Method for FTIR

Causality: The potassium bromide (KBr) acts as an infrared-transparent matrix, allowing for the measurement of the vibrational modes of the solid sample.[12][13]

-

Sample and KBr Preparation: Dry both the hydrocortisone acetate sample and spectroscopy-grade KBr powder to remove any moisture.

-

Grinding and Mixing: In an agate mortar, thoroughly grind a small amount of hydrocortisone acetate (approximately 1-2 mg) with about 100-200 mg of KBr until a fine, homogeneous powder is obtained.[12]

-

Pellet Formation: Transfer the powder mixture to a pellet die and press it under high pressure using a hydraulic press to form a transparent or translucent pellet.

-

Spectrum Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the infrared spectrum.

Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy

¹H-NMR spectroscopy provides detailed information about the structure of a molecule by analyzing the magnetic properties of its hydrogen nuclei.

Experimental Protocol: ¹H-NMR Sample Preparation

Causality: The deuterated solvent is used to avoid overwhelming the spectrum with solvent protons. Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing.

-

Sample Weighing: Accurately weigh 5-25 mg of hydrocortisone acetate.

-

Solvent Addition: Dissolve the sample in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆)) in a clean, dry NMR tube.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS).

-

Homogenization: Gently agitate the tube to ensure the sample is fully dissolved and the solution is homogeneous.

-

Spectrum Acquisition: Place the NMR tube in the spectrometer and acquire the ¹H-NMR spectrum according to the instrument's operating procedures.

Stability and Degradation

Understanding the stability of hydrocortisone acetate under various stress conditions is crucial for determining its shelf-life and appropriate storage conditions. Forced degradation studies are performed to identify potential degradation products and establish stability-indicating analytical methods.[14][15]

Degradation Pathways:

Forced degradation studies have shown that hydrocortisone acetate can degrade under hydrolytic (acidic and basic), oxidative, and photolytic conditions.[14][15]

-

Hydrolysis: In basic conditions, hydrolysis of the acetate ester can occur, leading to the formation of hydrocortisone.[14]

-

Oxidation: The dihydroxyacetone side chain is susceptible to oxidation.

-

Photodegradation: Exposure to light can also induce degradation.

Caption: Simplified degradation pathways of hydrocortisone acetate.

Experimental Protocol: Forced Degradation Study

Causality: Exposing the drug substance to stress conditions more severe than accelerated storage conditions helps to rapidly identify potential degradation products and pathways.

-

Sample Preparation: Prepare solutions of hydrocortisone acetate in various stress media:

-

Acidic: e.g., 0.1 M HCl

-

Basic: e.g., 0.1 M NaOH

-

Oxidative: e.g., 3% H₂O₂

-

-

Stress Conditions:

-

Hydrolysis: Incubate the acidic and basic solutions at an elevated temperature (e.g., 60 °C) for a defined period.

-

Oxidation: Store the oxidative solution at room temperature.

-

Photostability: Expose a solution and solid sample to UV and visible light.

-

Thermal: Heat the solid sample at an elevated temperature.

-

-

Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze using a stability-indicating HPLC method to separate the parent drug from its degradation products.[14][15]

References

-

Development and Validation of a Stability Indicating RP-HPLC Method for Hydrocortisone Acetate Active Ingredient, Propyl Parahydroxybenzoate and Methyl Parahydroxybenzoate Preservatives, Butylhydroxyanisole Antioxidant, and Their Degradation Products in a Rectal Gel Formulation. Journal of AOAC INTERNATIONAL. [Link]

-

Development and Validation of a Stability Indicating RP-HPLC Method for Hydrocortisone Acetate Active Ingredient, Propyl Parahydroxybenzoate and Methyl Parahydroxybenzoate Preservatives, Butylhydroxyanisole Antioxidant, and Their Degradation Products in a Rectal Gel Formulation. PubMed. [Link]

-

Development and Validation of a Stability Indicating RP-HPLC Method for Hydrocortisone Acetate Active Ingredient, Propyl Parahydroxybenzoate and Methyl Parahydroxybenzoate Preservatives, Butylhydroxyanisole Antioxidant, and Their Degradation Products in a Rectal Gel Formulation. ResearchGate. [Link]

-

Development and Validation of a Stability Indicating RP-HPLC Method for Hydrocortisone Acetate Active Ingredient, Propyl Parahydroxybenzoate and Methyl Parahydroxybenzoate Preservatives, Butylhydroxyanisole Antioxidant, and Their Degradation Products in a Rectal Gel Formulation. ResearchGate. [Link]

-

Hydrocortisone Acetate Impurities | Related Compounds. SynThink. [Link]

-

Hydrocortisone Acetate. Japanese Pharmacopoeia. [Link]

-

HPLC: METHOD DEVELOPMENT, VALIDATION AND FORCED DEGRADATION STUDY FOR SIMULTANEOUS ESTIMATION OF HYDROCORTISONE ACETATE AND ATRO. IJSDR. [Link]

-

Validation of a New RP-HPLC Method for Determination of Hydrocortisone Acetate Complexed with HPβCD in a Oral Liquid Pharmaceutical Preparation. MedCrave online. [Link]

-

Hydrocortisone Acetate | C23H32O6 | CID 5744. PubChem. [Link]

-

Chemical Properties of Hydrocortisone Acetate (CAS 50-03-3). Cheméo. [Link]

-

50-03-3 CAS | HYDROCORTISONE ACETATE | Laboratory Chemicals | Article No. 04096. Loba Chemie. [Link]

-

Hydrocortisone / Official Monographs for Part I - 516. Japanese Pharmacopoeia. [Link]

-

Validation of a new RP-HPLC method for determination of hydrocortisone acetate complexed with HPβCD in a. MedCrave online. [Link]

-

Studies on the Stability of Corticosteroids: Degradation of Clobetasol Propionate, Desonide and Hydrocortisone in Topical Formulations by HPLC and UPLC-MS/MS. SciRP.org. [Link]

-

Hydrocortisone Acetate. USP. [Link]

-

Hydrocortisone acetate. uspbpep.com. [Link]

-

Comparative study of two different chromatographic approaches for quantitation of hydrocortisone acetate and pramoxine hydrochloride in presence of their impurities. NIH. [Link]

-

Crystal structure of hydrocortisone acetate, C23H32O6 | Powder Diffraction | Cambridge Core. Cambridge Core. [Link]

-

Hydrocortisone Acetate-impurities. Pharmaffiliates. [Link]

-

Kinetic spectrophotometric determination of hydrocortisone acetate in a pharmaceutical preparation by use of partial least-squares regression. PubMed. [Link]

-

UV spectrum of peak A (hydrocortisone acetate). B. ResearchGate. [Link]

-

SIMULTANEOUS UV-SPECTROPHOTOMETRIC ESTIMATION OF HYDROCORTISONE ACETATE AND SULPHACETAMIDE SODIUM IN COMBINED DOSAGE FORM | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. IJPSR. [Link]

-

NMR Sample Preparation. University of Ottawa. [Link]

-

In Vitro Release Testing (IVRT) of Topical Hydrocortisone Acetate Creams: A Novel Approach Using Positive and Negative Controls. AAPS. [Link]

-

Hydrocortisone UV-Vis Spectrophotometric Study: Stability, Determination of Its Acidity Constants and Quantification. Semantic Scholar. [Link]

-

USP Monographs: Hydrocortisone Acetate Cream. USP29-NF24. [Link]

-

KBr Pellet Method. Shimadzu. [Link]

-

1.4 Determination of optical rotation and specific rotation. digicollections.net. [Link]

-

Using F-NMR and H-NMR for Analysis of Glucocorticosteroids in Creams and Ointments. Diva-Portal.org. [Link]

-

KBr Pellet Method. Shimadzu. [Link]

-

Resolving Entangled JH-H-Coupling Patterns for Steroidal Structure Determinations by NMR Spectroscopy. MDPI. [Link]

-

Principles of infrared spectroscopy (5) Various measurement methods in FTIR spectroscopy - Transmission methods -. JASCO Global. [Link]

-

Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis. IJSAR. [Link]

-

What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Kintek Press. [Link]

-

1H NMR Spectrum (1D, 600 MHz, 100%_DMSO, experimental) (HMDB0002802). HMDB. [Link]

Sources

- 1. Hydrocortisone Acetate | C23H32O6 | CID 5744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Hydrocortisone acetate | 50-03-3 [chemicalbook.com]

- 3. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 4. 50-03-3 CAS | HYDROCORTISONE ACETATE | Laboratory Chemicals | Article No. 04096 [lobachemie.com]

- 5. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 6. uspbpep.com [uspbpep.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. Studies on the Stability of Corticosteroids: Degradation of Clobetasol Propionate, Desonide and Hydrocortisone in Topical Formulations by HPLC and UPLC-MS/MS [scirp.org]

- 9. Hydrocortisone Acetate [drugfuture.com]

- 10. digicollections.net [digicollections.net]

- 11. ijpsr.com [ijpsr.com]

- 12. shimadzu.com [shimadzu.com]

- 13. kinteksolution.com [kinteksolution.com]

- 14. academic.oup.com [academic.oup.com]